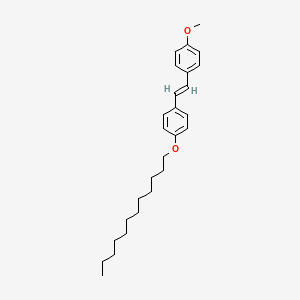
4-Methoxy-4'-dodecoxy-trans-stilbene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy-4’-dodecoxy-trans-stilbene is a synthetic organic compound belonging to the stilbene family. Stilbenes are characterized by their 1,1’-(ethene-1,2-diyl)dibenzene core structure, which exists in both trans and cis forms. This particular compound has a molecular formula of C27H38O2 and a molecular weight of 394.5894 . Stilbenes are known for their valuable properties, including antioxidant, anticancer, anti-diabetic, and anti-hypercholesterolemia activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Methoxy-4’-dodecoxy-trans-stilbene can be synthesized using the Wittig and Horner-Wadsworth-Emmons reactions. These reactions are commonly used for creating double bonds (olefins) in organic compounds. The Wittig reaction involves the formation of a phosphonium ylide, which reacts with an aldehyde or ketone to form the desired stilbene . The Horner-Wadsworth-Emmons reaction uses a phosphonate ester and a base to achieve a similar result .
Industrial Production Methods
While specific industrial production methods for 4-Methoxy-4’-dodecoxy-trans-stilbene are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methoxy-4’-dodecoxy-trans-stilbene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce hydroxyl groups to the stilbene structure, enhancing its biological activity.
Reduction: Reduction reactions can convert the double bond in the stilbene core to a single bond, altering its chemical properties.
Substitution: Substitution reactions can replace hydrogen atoms with other functional groups, modifying the compound’s reactivity and solubility.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated stilbenes, while reduction can produce dihydrostilbenes.
Applications De Recherche Scientifique
4-Methoxy-4’-dodecoxy-trans-stilbene has several scientific research applications:
Chemistry: It is used as a model compound for studying the reactivity and properties of stilbenes.
Biology: The compound’s antioxidant properties make it a candidate for research into cellular protection mechanisms.
Medicine: Its potential anticancer and anti-diabetic activities are of interest for developing new therapeutic agents.
Mécanisme D'action
The mechanism of action of 4-Methoxy-4’-dodecoxy-trans-stilbene involves its interaction with various molecular targets and pathways. Stilbenes modulate pathways such as NF-κB, MAPK, and JAK/STAT, reducing the transcription of
Propriétés
Numéro CAS |
35135-49-0 |
|---|---|
Formule moléculaire |
C27H38O2 |
Poids moléculaire |
394.6 g/mol |
Nom IUPAC |
1-dodecoxy-4-[(E)-2-(4-methoxyphenyl)ethenyl]benzene |
InChI |
InChI=1S/C27H38O2/c1-3-4-5-6-7-8-9-10-11-12-23-29-27-21-17-25(18-22-27)14-13-24-15-19-26(28-2)20-16-24/h13-22H,3-12,23H2,1-2H3/b14-13+ |
Clé InChI |
ZTKXXACFPFBWBM-BUHFOSPRSA-N |
SMILES isomérique |
CCCCCCCCCCCCOC1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)OC |
SMILES canonique |
CCCCCCCCCCCCOC1=CC=C(C=C1)C=CC2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


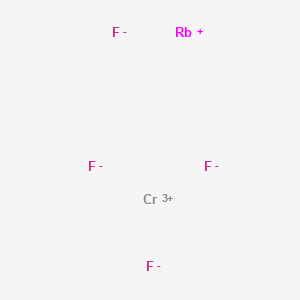

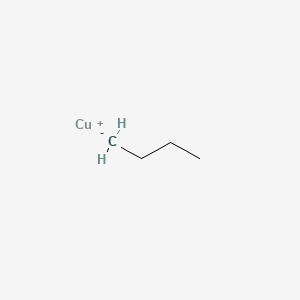
![1,3-Dichloro-2-[(2-methylphenyl)methyl]benzene](/img/structure/B14676523.png)
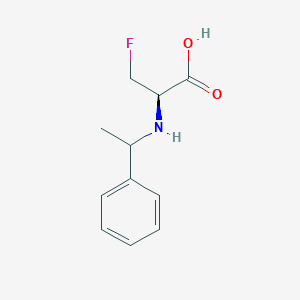

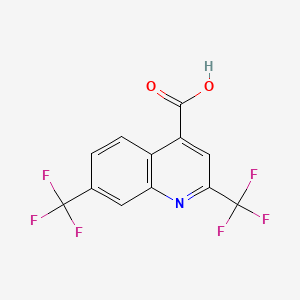

![1,2,3,4,7,7-Hexabromo-5-phenylbicyclo[2.2.1]hept-2-ene](/img/structure/B14676547.png)
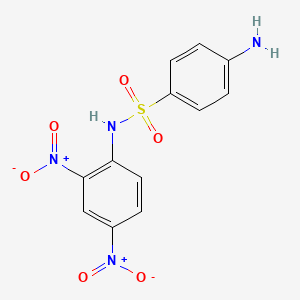
![(3Z)-1,7,7-trimethyl-3-(piperidin-1-ylmethylidene)bicyclo[2.2.1]heptan-2-one](/img/structure/B14676550.png)

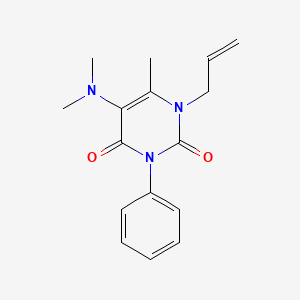
![2-{[(4-Methoxyphenyl)methyl]sulfanyl}ethan-1-ol](/img/structure/B14676576.png)
